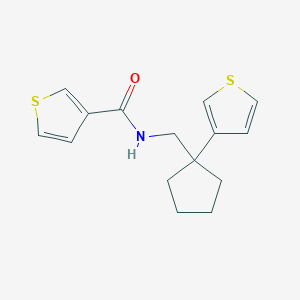

N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

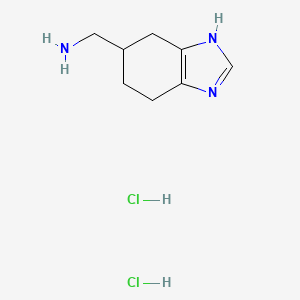

“N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide” is a compound that contains a total of 33 bonds, including 16 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 2 five-membered rings, 1 secondary amide (aliphatic), and 1 Thiophene .

Synthesis Analysis

Thiophene derivatives, such as the one , are synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize thiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” includes 2 five-membered rings, 1 secondary amide (aliphatic), and 1 Thiophene .Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .科学的研究の応用

Intramolecular Diels–Alder Reaction

N-(2-Thienyl)allene carboxamides, closely related to the compound , have been studied for their capability to undergo an Intramolecular Diels–Alder reaction. Depending on the substituents, the thiophene nucleus can act either as a diene or a dienophile, demonstrating the compound's versatility in organic synthesis (Himbert, Schlindwein, & Maas, 1990).

Dearomatising Rearrangements

Thiophene-3-carboxamides with specific substituents at nitrogen undergo dearomatising cyclisation, leading to the formation of complex structures like pyrrolinones and azepinones. This highlights the potential of thiophene derivatives in advanced organic chemistry and drug design (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Antimicrobial Activity

Research has demonstrated that derivatives of thiophene-2-carboxamide, which are structurally similar to the compound , exhibit significant antimicrobial activity. This property is crucial for developing new antibiotics and treatments for bacterial infections (Cakmak et al., 2022).

Anticancer and Optical Spectroscopic Studies

Thiophene-2-carboxaldehyde derivatives, closely related to the target compound, have shown good antibacterial and antifungal activity. These compounds have also been studied for their binding characteristics and pharmacokinetic mechanism through optical spectroscopic, anticancer, and docking studies, offering insights into their potential therapeutic applications (Shareef et al., 2016).

Cholinesterase Inhibitors

Thiophene-2-carboxamide based compounds have been explored as cholinesterase inhibitors and antioxidants. Such studies are crucial for developing treatments for neurodegenerative diseases like Alzheimer's (Kausar et al., 2021).

Solvent Extraction Systems

Thioamide derivatives, closely related to N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide, have been evaluated as extractants for palladium(II) from chloride media. This application is significant in the field of hydrometallurgy and the recycling of precious metals (Ortet & Paiva, 2015).

将来の方向性

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties, such as “N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide”, with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

作用機序

Target of action

Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical pathways

Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiophene derivatives are generally well-absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .

Result of action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity .

Action environment

Like all drugs, the action of thiophene derivatives can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other substances .

特性

IUPAC Name |

N-[(1-thiophen-3-ylcyclopentyl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS2/c17-14(12-3-7-18-9-12)16-11-15(5-1-2-6-15)13-4-8-19-10-13/h3-4,7-10H,1-2,5-6,11H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAXPHSASRFWRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CSC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2688149.png)

![1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2688153.png)

![2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2688155.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2688156.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2688157.png)

![5-Fluoro-2-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2688158.png)

![2-Methoxyethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2688161.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2688164.png)

![N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide](/img/structure/B2688170.png)